Cas no 82014-22-0 (9-(diethylamino)-7-phenylbenzo[a]phenazin-5(7H)-one)
![9-(diethylamino)-7-phenylbenzo[a]phenazin-5(7H)-one structure](https://www.kuujia.com/scimg/cas/82014-22-0x500.png)
82014-22-0 structure
Product name:9-(diethylamino)-7-phenylbenzo[a]phenazin-5(7H)-one
9-(diethylamino)-7-phenylbenzo[a]phenazin-5(7H)-one Chemical and Physical Properties
Names and Identifiers
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- 9-(diethylamino)-7-phenylbenzo[a]phenazin-5(7H)-one
- 9-(diethylamino)-7-phenylbenzo[a]phenazin-5-one
- OAM5T44TSB
- NSC 16219
- 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one
- NSC-16219
- 82014-22-0
- BENZO(A)PHENAZIN-5(7H)-ONE, 9-(DIETHYLAMINO)-7-PHENYL-
- NSC16219
- UNII-OAM5T44TSB
- 9-(diethylamino)-7-phenyl-benzo[a]phenazin-5-one
- DTXSID00231514
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- Inchi: InChI=1S/C26H23N3O/c1-3-28(4-2)19-14-15-22-23(16-19)29(18-10-6-5-7-11-18)24-17-25(30)20-12-8-9-13-21(20)26(24)27-22/h5-17H,3-4H2,1-2H3
- InChI Key: RRPZIPGTVAQGNK-UHFFFAOYSA-N
- SMILES: CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3N2C5=CC=CC=C5
Computed Properties
- Exact Mass: 393.184112366g/mol
- Monoisotopic Mass: 393.184112366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 703
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.9Ų
- XLogP3: 5.5
9-(diethylamino)-7-phenylbenzo[a]phenazin-5(7H)-one Related Literature
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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